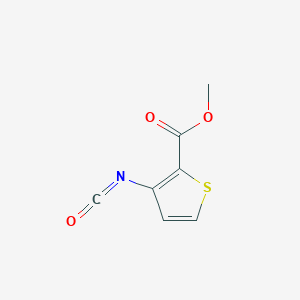

Methyl 3-isocyanatothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-isocyanatothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYDNLJVNFYBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595661 | |

| Record name | Methyl 3-isocyanatothiophene-2-carboxylatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-16-7 | |

| Record name | Methyl 3-isocyanatothiophene-2-carboxylatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Curtius Rearrangement Pathway:this Phosgene Free Method Begins with the Conversion of a Carboxylic Acid Derivative into an Acyl Azide. for the Synthesis of Methyl 3 Isocyanatothiophene 2 Carboxylate, This Would Likely Start from 3 Carboxy Thiophene 2 Carboxylic Acid Methyl Ester. the Carboxylic Acid at the 3 Position is Converted to an Acyl Azide, Typically Via the Corresponding Acyl Chloride or by Using Reagents Like Diphenylphosphoryl Azide Dppa . the Acyl Azide then Undergoes Thermal or Photochemical Rearrangement. This is a Concerted Process Where the R Group the Thiophene Ring Migrates to the Nitrogen Atom with the Simultaneous Loss of Nitrogen Gas, Directly Forming the Isocyanate.nwo.nlscholaris.cathis Rearrangement is Known to Proceed with Complete Retention of the Migrating Group S Configuration.nih.gov

Emerging and Green Chemistry Approaches in its Preparation

The synthesis of isocyanates is a major focus of green chemistry due to the hazardous nature of phosgene. digitellinc.comresearchgate.net Emerging approaches applicable to the synthesis of this compound would prioritize phosgene-free routes.

Flow Chemistry: The Curtius rearrangement, while a green alternative to phosgene, can involve the formation of potentially explosive acyl azide intermediates. Performing this reaction in a continuous flow reactor can significantly enhance safety by minimizing the amount of the hazardous intermediate present at any given time.

Use of Phosgene Surrogates: The use of safer, solid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) is a common strategy to avoid handling gaseous phosgene in a laboratory setting.

Catalytic Routes from CO₂: A significant goal in green chemistry is the use of carbon dioxide as a C1 building block. Research is ongoing to develop efficient catalytic systems for the direct synthesis of isocyanates from amines and CO₂. scholaris.canih.gov While not yet standard, this could represent a future green route to the target molecule.

Dimethyl Carbonate (DMC) as a Green Reagent: DMC is considered a green alternative to phosgene for the synthesis of carbamates, which can then be thermally decomposed to isocyanates. This route avoids the use of phosgene and corrosive byproducts.

The application of these green methodologies to the synthesis of this compound would represent a significant advancement, improving the safety and environmental profile of its production.

Scale-Up Considerations and Process Optimization in Synthetic Production

The large-scale production of isocyanates is a well-established industrial process, primarily for the synthesis of polymers like polyurethanes. While specific data for the scale-up of this compound is not available, general principles of isocyanate production would apply.

Choice of Synthetic Route: For industrial-scale production, the traditional phosgenation route is often the most economically viable despite its hazards, due to the low cost of phosgene and high efficiency. researchgate.net However, the significant infrastructure required for handling phosgene safely is a major consideration. Phosgene-free routes, such as the thermal decomposition of carbamates, are becoming more attractive. google.comnih.gov

Process Optimization: Key parameters for optimization include:

Reaction Kinetics: Understanding the reaction rates to optimize reactor size and throughput.

Heat Transfer: The formation of isocyanates can be highly exothermic, requiring efficient heat management to prevent runaway reactions.

Mixing: Efficient mixing is crucial, especially in heterogeneous reactions or when dealing with gaseous reactants like phosgene.

Purification: The high reactivity of isocyanates necessitates careful purification methods to avoid polymerization or degradation. Distillation is a common method, but requires precise control of temperature and pressure.

Safety: The high toxicity of isocyanates and many of the reagents used in their synthesis (e.g., phosgene, azides) demands stringent safety protocols, including closed-system operations and the use of personal protective equipment.

For a specialized, functionalized isocyanate like this compound, which is likely produced on a smaller scale than bulk commodity isocyanates, a batch or semi-batch process using a phosgene-free route like the Curtius rearrangement in a well-controlled reactor might be the most practical approach.

Elucidation of Chemical Reactivity and Transformational Chemistry of Methyl 3 Isocyanatothiophene 2 Carboxylate

Reactivity Profiling of the Isocyanate Moiety

The isocyanate group (–N=C=O) is a highly electrophilic functional group, susceptible to attack by a wide range of nucleophiles. Its reactivity is a cornerstone of polyurethane chemistry and a versatile tool for the formation of various nitrogen-containing compounds. rsc.orgwikipedia.org

The central carbon atom of the isocyanate group is electron-deficient and readily undergoes nucleophilic addition. libretexts.orgmasterorganicchemistry.com This is the most common and synthetically important reaction of isocyanates.

Reaction with Alcohols: In the presence of an alcohol (R'OH), the isocyanate group of Methyl 3-isocyanatothiophene-2-carboxylate is expected to react to form a urethane (B1682113) (or carbamate) linkage. This reaction is fundamental in the production of polyurethanes. wikipedia.orgyoutube.com

Reaction with Amines: Primary or secondary amines (R'NH₂ or R'₂NH) will readily add to the isocyanate to form the corresponding urea (B33335) derivatives. wikipedia.org This reaction is typically very fast.

Reaction with Water: Isocyanates react with water to initially form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide. wikipedia.org The newly formed amine can then react with another isocyanate molecule to produce a urea.

A summary of these expected nucleophilic addition reactions is presented in the table below.

| Nucleophile (Nu-H) | Product Type | General Structure |

| Alcohol (R'-OH) | Urethane | |

| Amine (R'-NH₂) | Urea | |

| Water (H₂O) | Amine (after decarboxylation) + CO₂ |

Aromatic isocyanates can undergo self-addition reactions, particularly in the presence of catalysts, to form dimers (uretdiones) or trimers (isocyanurates). wikipedia.orggoogle.com This trimerization is a key reaction in the formation of polyisocyanurate (PIR) foams, which are known for their thermal stability. Given the aromatic nature of the thiophene (B33073) ring, this compound could potentially undergo similar oligomerization reactions. Furthermore, if reacted with a diol or diamine, it can act as a monomer in the formation of polyurethanes or polyureas, respectively. rsc.orgtri-iso.comrsc.org

Functionalization Strategies of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, more reactive than benzene (B151609) towards electrophilic substitution. numberanalytics.come-bookshelf.dewikipedia.org The positions on the thiophene ring are designated with numbers, with the sulfur atom at position 1. The α-positions (2 and 5) are generally more reactive towards electrophiles than the β-positions (3 and 4). e-bookshelf.depharmaguideline.com

In this compound, the 2- and 3-positions are substituted. Therefore, electrophilic attack is expected to occur at the C4 or C5 position. The isocyanate and methyl carboxylate groups are both electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, the sulfur atom's ability to donate electrons can still facilitate these reactions. numberanalytics.com The directing effect of the substituents will influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions applicable to the thiophene ring include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the thiophene ring, typically at the C5 position.

Nitration: Introduction of a nitro group (–NO₂), usually with a mixture of nitric and sulfuric acids. numberanalytics.com

Sulfonation: Introduction of a sulfonic acid group (–SO₃H).

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O), which typically occurs at the C5 position. numberanalytics.com

The expected major product for these reactions on this compound is substitution at the C5 position, as it is the most activated α-position available.

| Reaction | Reagents | Expected Position of Substitution |

| Bromination | Br₂, FeBr₃ | C5 |

| Nitration | HNO₃, H₂SO₄ | C5 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C5 |

To perform metal-catalyzed cross-coupling reactions, a halogen atom is typically first introduced onto the thiophene ring via electrophilic halogenation, as described above. For instance, bromination at the C5 position would yield Methyl 5-bromo-3-isocyanatothiophene-2-carboxylate. This halogenated derivative can then serve as a substrate for various palladium-catalyzed cross-coupling reactions. youtube.com

Suzuki Coupling: Reaction of the 5-bromo derivative with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C5 position. nih.gov

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst.

Stille Coupling: Reaction with an organostannane reagent.

These cross-coupling reactions provide a powerful means to introduce a wide variety of substituents onto the thiophene ring, further expanding the synthetic utility of this scaffold. researchgate.netmdpi.comacs.org

Directed Ortho-Metalation and Related Thiophene Functionalizations

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orgacs.org The principle relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. acs.org For π-excessive heterocycles like thiophene, lithiation typically occurs at the C-2 position; however, in a 2,3-disubstituted system such as this compound, the regioselectivity of metalation would be governed by the directing ability of the substituents at the C-2 and C-3 positions.

While specific experimental data on the DoM of this compound is not extensively documented, the outcome can be predicted based on the known directing capabilities of analogous functional groups. Both the isocyanate and the carboxylate moieties, or derivatives formed in situ, can potentially act as DMGs. The carboxylate group is a known and effective director of ortho-lithiation. researchgate.net Similarly, related groups like O-carbamates are among the most powerful DMGs. acs.org

The reaction with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would likely proceed via one of two major pathways, depending on which group exerts dominant control:

C-2 Carboxylate Directed Metalation: The carboxylate group at C-2 could direct metalation to the only available adjacent position, C-3. However, this position is already substituted with the highly reactive isocyanate group, which would likely be attacked by the organolithium reagent.

C-3 Isocyanate (or derivative) Directed Metalation: The isocyanate group, or a derivative formed by the initial attack of the base, could direct metalation to either the C-2 or C-4 position. Metalation at C-2 is sterically hindered and electronically disfavored. Therefore, the most probable outcome is metalation at the C-4 position.

Given the high electrophilicity of the isocyanate, it is plausible that it would first react with the organolithium base to form an amidate-type adduct, which would then act as the directing group for the deprotonation of the thiophene ring at the C-4 position. Subsequent quenching with an electrophile (E+) would yield a 4-substituted thiophene derivative.

Table 1: Predicted Outcomes of Directed Ortho-Metalation (DoM) of this compound

| Directing Group (Proposed) | Position of Metalation | Predicted Product after Electrophilic Quench (E+) | Rationale |

| C-3 Isocyanate (as amidate adduct) | C-4 | Methyl 4-(E)-3-(alkyl/arylamido)thiophene-2-carboxylate | The amidate formed in situ is a potent DMG, directing deprotonation to the sterically accessible C-4 position. |

| C-2 Carboxylate | C-3 (unlikely) | Reaction at isocyanate | Directing to the C-3 position is impeded by the existing isocyanate substituent, which is a prime target for nucleophilic attack by the base. |

Transformations Involving the Carboxylate Ester Group

The methyl carboxylate at the C-2 position is a versatile handle for further molecular elaboration through various classical ester transformations. However, the presence of the adjacent, highly reactive isocyanate group at C-3 introduces significant challenges related to chemoselectivity.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. Studies on related 3-substituted thiophene-2-carboxylates have shown that the rate of alkaline hydrolysis is profoundly influenced by the nature of the C-3 substituent. Electron-withdrawing groups, such as the isocyanate, are known to increase the rate of hydrolysis compared to unsubstituted analogues. acs.org

However, under basic hydrolysis conditions (e.g., using NaOH or KOH), a significant competing reaction pathway is expected. Research on analogous methyl 2-ureido-3-carboxylate thiophenes—compounds that can be formed from the reaction of the isocyanate with an amine—demonstrates that basic conditions can preferentially induce an intramolecular cyclization to yield thieno[3,2-d]pyrimidine-2,4-dione derivatives, rather than simple ester hydrolysis. documentsdelivered.com A similar intramolecular attack of the in situ generated carbamate (B1207046) (from reaction of the isocyanate with hydroxide) or the N-deprotonated isocyanate onto the ester carbonyl is a highly probable and competing pathway for this compound.

Table 2: Competing Pathways in the Basic Hydrolysis of this compound

| Reaction Pathway | Product | Conditions | Notes |

| Ester Hydrolysis | 3-Isocyanatothiophene-2-carboxylic acid | Mild acidic or potentially enzymatic hydrolysis | Avoids cyclization promoted by strong base. |

| Intramolecular Cyclization | Thieno[3,2-d]pyrimidine-2,4-dione | Strong basic conditions (e.g., NaOH, KOH) | The isocyanate is likely converted to a carbamate intermediate which then cyclizes. documentsdelivered.com |

Transesterification allows for the conversion of the methyl ester into other ester derivatives (e.g., ethyl, benzyl, or functionalized alkyl esters) by reaction with a corresponding alcohol, typically under catalytic conditions. A wide array of catalysts, including acids, bases, organometallics (like Sc(OTf)₃), and enzymes, can facilitate this reaction. researchgate.net

The primary challenge in the transesterification of this compound is the high reactivity of the isocyanate group toward the alcohol nucleophile. libretexts.orgdavuniversity.org This reaction, which forms a urethane (carbamate), is often rapid and can compete with or dominate the desired transesterification of the less reactive ester.

To achieve selective transesterification, reaction conditions must be carefully chosen to minimize the competing urethane formation. This could involve:

Enzymatic Catalysis: Lipases can offer high chemoselectivity for ester transformations in the presence of other reactive groups.

Mild Lewis Acid Catalysis: Certain Lewis acids might activate the ester carbonyl preferentially over the isocyanate. researchgate.net

Protecting Group Strategies: Temporarily protecting the isocyanate group could be an option, although this adds steps to the synthetic sequence.

The reduction of the methyl ester to the corresponding primary alcohol, 3-isocyanato-2-(hydroxymethyl)thiophene, presents a significant chemoselectivity challenge due to the presence of the reducible isocyanate group. The choice of reducing agent is critical to the outcome.

Strong, Non-selective Reducing Agents: A powerful hydride donor like Lithium Aluminium Hydride (LiAlH₄) is capable of reducing both esters to primary alcohols and isocyanates to N-methyl amines. acs.orgbyjus.com Therefore, treatment of the title compound with LiAlH₄ would be expected to yield a mixture of products, including the fully reduced 2-(hydroxymethyl)-3-(methylamino)thiophene.

Milder Reducing Agents: Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, while it is also typically unreactive towards isocyanates. commonorganicchemistry.comcareerendeavour.com This reagent would likely not effect the desired transformation without the use of activating agents or harsh conditions, which could promote other side reactions.

Chemoselective Reducing Agents: Achieving the selective reduction of the ester in the presence of the isocyanate would require modern, highly chemoselective reagents. For instance, certain borane (B79455) derivatives have been developed for the selective reduction of esters. acs.org Conversely, reagents like the Schwartz reagent (Cp₂Zr(H)Cl) have been shown to selectively reduce isocyanates to formamides in the presence of esters, highlighting that selective transformation of one group over the other is feasible with the correct choice of reagent. rsc.orgnih.gov

Table 3: Predicted Outcomes of Reduction of this compound

| Reducing Agent | Reactivity with Ester | Reactivity with Isocyanate | Predicted Major Product(s) |

| Lithium Aluminium Hydride (LiAlH₄) | Reduction to primary alcohol | Reduction to N-methyl amine | 2-(Hydroxymethyl)-3-(methylamino)thiophene |

| Sodium Borohydride (NaBH₄) | Generally unreactive | Generally unreactive | No reaction (starting material recovered) |

| Diisobutylaluminium Hydride (DIBAL-H) | Reduction to aldehyde (at low temp.) | Potential for reduction | Mixture of products possible, including aldehyde |

| Chemoselective Boranes | Reduction to alcohol | Potentially unreactive | 3-Isocyanato-2-(hydroxymethyl)thiophene |

Mechanistic Investigations of Key Reaction Pathways

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate functional group (R-N=C=O). The central carbon atom is highly susceptible to attack by a wide range of nucleophiles, including water, alcohols, and amines. libretexts.orgdavuniversity.org This inherent reactivity is the primary driver for many of the potential transformations and side reactions.

A key mechanistic pathway, particularly under basic or nucleophilic conditions, is the intramolecular cyclization involving both the C-3 isocyanate and the C-2 carboxylate group. Based on the reactivity of analogous systems, the following mechanism is proposed for the formation of the thieno[3,2-d]pyrimidine-2,4-dione under basic hydrolysis:

Nucleophilic Attack on Isocyanate: A hydroxide (B78521) ion (⁻OH) from the basic medium attacks the electrophilic carbon of the isocyanate group to form a transient carbamate anion intermediate.

Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack from the nitrogen atom of the carbamate onto the carbonyl carbon of the adjacent methyl ester. This step is sterically favored due to the formation of a six-membered ring.

Elimination: The tetrahedral intermediate formed then collapses, with the elimination of a methoxide (B1231860) ion (⁻OCH₃) as the leaving group, resulting in the formation of the stable, fused heterocyclic product, thieno[3,2-d]pyrimidine-2,4-dione. documentsdelivered.com

This cyclization pathway represents a significant mechanistic feature of the molecule, highlighting how the proximity of the two reactive functional groups governs its ultimate chemical fate under specific reaction conditions. Understanding this pathway is crucial for controlling the outcome of transformations intended to target only the ester functionality. The differential reactivity of the isocyanate group, which is influenced by steric hindrance from the adjacent ester, also plays a role in its reactions with external nucleophiles. commonorganicchemistry.com

Derivatives, Analogues, and Advanced Structural Modifications of Methyl 3 Isocyanatothiophene 2 Carboxylate

Design and Synthesis of Novel Thiophene-Isocyanate Hybrid Compounds

The design of new compounds based on methyl 3-isocyanatothiophene-2-carboxylate primarily revolves around the chemical reactivity of the isocyanate group. This functional group is an excellent electrophile, readily reacting with various nucleophiles to form stable adducts. The general synthetic approach involves the reaction of this compound with nucleophilic reagents such as alcohols, amines, and thiols to yield the corresponding carbamates, ureas, and thiocarbamates, respectively.

The synthesis of these hybrid compounds can be systematically approached to generate a library of derivatives for further studies. For instance, a combinatorial approach can be employed where a diverse set of amines or alcohols is reacted with the parent compound. The general reaction schemes are presented below:

Reaction with Alcohols: The reaction with an alcohol (R-OH) in the presence of a suitable catalyst, if necessary, yields a thiophene-carbamate hybrid.

Reaction with Amines: Primary or secondary amines (R-NH₂ or R₂NH) react readily with the isocyanate to form substituted ureas.

Reaction with Thiols: Thiols (R-SH) can be used to synthesize thiocarbamate derivatives.

These reactions allow for the introduction of a wide variety of substituents (R-groups), enabling the fine-tuning of the molecule's physicochemical properties. The choice of the R-group can be guided by the desired application, for example, introducing moieties known to interact with specific biological targets.

Table 1: Representative Synthetic Pathways for Thiophene-Isocyanate Hybrid Compounds

| Nucleophile | Reagent (R-group) | Resulting Hybrid Compound | General Structure |

| Alcohol | R-OH | Thiophene-Carbamate | |

| Amine | R-NH₂ | Thiophene-Urea | |

| Thiol | R-SH | Thiophene-Thiocarbamate |

The synthesis of such derivatives can be achieved under relatively mild conditions, often with high yields. The purification of the final products can be accomplished using standard techniques like crystallization or column chromatography.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

While specific SAR and SPR studies on derivatives of this compound are not extensively documented in publicly available literature, general principles from related thiophene-containing compounds can be extrapolated. The biological activity and physicochemical properties of these derivatives are expected to be significantly influenced by the nature of the substituent introduced via the isocyanate group.

Structure-Activity Relationship (SAR): The SAR of these compounds would likely focus on how different substituents on the newly formed urea (B33335), carbamate (B1207046), or thiocarbamate linkage affect their biological activity. For instance, in the context of enzyme inhibition, the R-group could be designed to fit into a specific pocket of the enzyme's active site. Key aspects to investigate in SAR studies would include:

Steric and electronic properties of the R-group: The size, shape, and electronic nature (electron-donating or electron-withdrawing) of the substituent can impact binding affinity and selectivity for a biological target.

Positional Isomerism: The relative positions of the substituents on the thiophene (B33073) ring are crucial and can dramatically alter activity.

A study on thiophene-3-carboxamide (B1338676) derivatives revealed that the nature and position of substituents on the amide nitrogen significantly influence their antibacterial and antifungal activities. nih.gov Similarly, for derivatives of this compound, modifications at the 3-position are expected to be critical for biological activity.

Structure-Property Relationship (SPR): SPR studies would aim to understand how structural modifications affect the physicochemical properties of the derivatives, such as solubility, lipophilicity (LogP), and metabolic stability. These properties are crucial for determining the compound's suitability for various applications.

Table 2: Predicted Influence of Structural Modifications on Properties of this compound Derivatives

| Structural Modification | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Aqueous Solubility | Predicted Effect on Hydrogen Bonding Capacity |

| Addition of a long alkyl chain | Increase | Decrease | No significant change |

| Introduction of a hydroxyl or amine group | Decrease | Increase | Increase |

| Incorporation of an aromatic ring | Increase | Decrease | May increase via π-π stacking |

Synthesis of Thiophene-Fused Heterocyclic Systems Utilizing this compound as a Building Block

The bifunctional nature of this compound, possessing both an electrophilic isocyanate and a nucleophilically susceptible ester group, makes it a valuable precursor for the synthesis of thiophene-fused heterocyclic systems. These fused systems are of great interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

Intramolecular cyclization reactions can be designed to construct novel fused ring systems. For example, a carefully chosen nucleophile could initially react with the isocyanate group, followed by a subsequent intramolecular reaction with the methyl carboxylate group to form a new ring fused to the thiophene core.

One potential synthetic strategy involves a one-pot reaction where a bifunctional nucleophile is employed. For instance, a compound containing both an amine and a hydroxyl group in appropriate positions could lead to the formation of complex heterocyclic structures. The isocyanate group's reactivity allows for the initial bond formation, bringing the second reactive group in proximity to the ester for the subsequent cyclization.

Thiophene derivatives are known to be versatile building blocks in the synthesis of polysubstituted and fused heterocyclic systems. rsc.orgresearchgate.net The isocyanate functionality in this compound provides a reactive handle for initiating cyclization cascades, leading to the formation of thieno[3,2-d]pyrimidines, thieno[3,2-d]oxazines, and other related heterocyclic cores.

Computational Chemistry and Molecular Modeling Approaches for Derivative Prediction and Optimization

Computational chemistry and molecular modeling are powerful tools that can be employed to accelerate the design and optimization of novel derivatives of this compound. These methods allow for the in-silico prediction of various properties, thereby reducing the need for extensive and time-consuming experimental synthesis and testing.

Predicting Reactivity and Reaction Outcomes: Quantum mechanical calculations can be used to model the reactivity of the isocyanate group and predict the feasibility of different synthetic transformations. By calculating transition state energies, it is possible to estimate reaction rates and identify the most favorable reaction pathways for the synthesis of new derivatives.

Virtual Screening and Docking Studies: For applications in drug discovery, molecular docking simulations can be used to predict the binding affinity and mode of interaction of a library of virtual derivatives with a specific biological target. nih.gov This allows for the prioritization of compounds for synthesis that are most likely to exhibit the desired biological activity.

ADMET Prediction: A crucial aspect of developing new chemical entities is the prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational models can be used to estimate properties such as solubility, permeability, metabolic stability, and potential toxicity of the designed derivatives. This early-stage assessment helps in identifying and eliminating compounds with unfavorable pharmacokinetic or toxicological profiles.

Table 3: Application of Computational Methods in the Study of this compound Derivatives

| Computational Method | Application | Predicted Parameters |

| Density Functional Theory (DFT) | Reactivity analysis, spectroscopic prediction | Electron density, HOMO-LUMO gap, IR and NMR spectra |

| Molecular Docking | Binding affinity prediction | Binding energy, protein-ligand interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | IC₅₀, EC₅₀ values |

| Molecular Dynamics (MD) Simulations | Conformational analysis, binding stability | Conformational changes, binding free energy |

By integrating these computational approaches into the design cycle, the development of novel derivatives of this compound with optimized properties can be achieved in a more efficient and rational manner.

Applications in Medicinal Chemistry and Pharmaceutical Research

Utility as a Key Synthetic Intermediate in Drug Discovery Programs

Methyl 3-isocyanatothiophene-2-carboxylate is a highly reactive compound prized for its role as a synthetic intermediate. Its direct precursor, methyl 3-aminothiophene-2-carboxylate, is recognized as a crucial starting material for a wide array of pharmaceutical products. mdpi.comvivanls.com This amino-ester is instrumental in building more complex molecules targeting a range of diseases, including hypertension, cancer, and viral infections like HIV-1 and hepatitis C. mdpi.com

The conversion of the amino group to an isocyanate creates a potent electrophile that readily reacts with nucleophiles such as amines and alcohols. acs.org This reactivity is harnessed to construct diverse molecular architectures. For instance, methyl 3-aminothiophene-2-carboxylate is a key synthon for producing thienopyrimidines, a class of compounds with significant biological activity. ekb.egnih.goved.ac.uk The reaction with isocyanates or isothiocyanates is a common strategy to form the pyrimidine (B1678525) ring fused to the thiophene (B33073) core, leading to structures like thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione. researchgate.netencyclopedia.pub These thienopyrimidine derivatives are being investigated as potent inhibitors for targets like Polo-like kinase 1 (PLK1) in hepatocellular carcinoma. nih.gov

The thiophene ring itself is considered a "privileged scaffold" in medicinal chemistry, often used as a bioisosteric replacement for a benzene (B151609) ring to enhance a drug's physicochemical properties and binding affinity. nih.govresearchgate.net Its presence is noted in numerous FDA-approved drugs. nih.gov The versatility of the thiophene-2-carboxylate (B1233283) structure allows for extensive functionalization, making it a cornerstone for developing libraries of compounds for high-throughput screening in drug discovery programs. nih.govresearchgate.net

Investigation of the Biological Activities of this compound and its Synthesized Analogues

While the direct biological activity of this compound is not extensively documented, its derivatives, primarily thiophene carboxamides and fused heterocyclic systems, exhibit a wide spectrum of pharmacological effects.

Currently, there is no direct scientific literature available that implicates this compound or its immediate derivatives in binding to prostaglandin (B15479496) E2 (PGE2) or in the context of prostate cancer tumorigenesis. Research has established that PGE2 can promote cancer-related phenotypes in prostate cancer cells, but this pathway has not been linked to the specified thiophene compound. tandfonline.com

Derivatives synthesized from the thiophene-2-carboxylate scaffold have been investigated for a multitude of therapeutic applications, demonstrating the platform's versatility. derpharmachemica.com The primary areas of research include oncology, inflammation, and infectious diseases.

Anticancer Activity: Thiophene derivatives are widely explored as anticancer agents. nih.govnih.govbohrium.com They have been shown to inhibit various targets involved in cancer progression, such as protein kinases, topoisomerase, and tubulin. nih.gov Thiophene carboxamide scaffolds, in particular, have emerged as promising anticancer agents. mdpi.commdpi.comresearchgate.net For example, certain thiophene derivatives have shown potent cytotoxic effects against breast (MCF-7), liver (HepG2), and other cancer cell lines. mdpi.commdpi.comresearchgate.net Some derivatives act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and protein tyrosine phosphatase 1B (PTP1B), both of which are important targets in oncology. mdpi.comresearchgate.net

Anti-inflammatory Activity: The thiophene ring is a core component of known anti-inflammatory drugs like Tinoridine and Tiaprofenic acid. nih.govnih.gov Research into new thiophene-based compounds has identified derivatives with significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netnih.gov The presence of carboxylic acid, ester, and amide functional groups on the thiophene scaffold is often highlighted as important for this activity. nih.gov

Antimicrobial Activity: Thiophene-based heterocycles have demonstrated broad-spectrum antimicrobial activity. nih.govtandfonline.com Synthesized derivatives have shown efficacy against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and E. coli. frontiersin.orgnih.gov Specific compounds have also exhibited potent antifungal activity, in some cases exceeding the potency of standard drugs like Amphotericin B against species such as Aspergillus fumigates. nih.govmdpi.com

The following table summarizes the investigated activities of various thiophene derivatives.

| Therapeutic Area | Specific Activity / Target | Example Cell Lines / Models | Reference |

|---|---|---|---|

| Anticancer | Cytotoxicity, Kinase Inhibition (VEGFR-2, PTP1B), Apoptosis Induction | MCF-7 (Breast), A375 (Melanoma), HT-29 (Colon), HepG2 (Liver) | nih.govmdpi.commdpi.com |

| Anti-inflammatory | COX/LOX Inhibition | Carrageenan-induced paw edema model | nih.govnih.gov |

| Antimicrobial | Antibacterial, Antifungal | E. coli, A. baumannii, Aspergillus fumigates | nih.govfrontiersin.orgnih.gov |

| Central Nervous System | Anticonvulsant, Acetylcholinesterase Inhibition | Various CNS models | nih.gov |

Rational Design of Ligands and Receptor Interaction Studies

The thiophene scaffold is a valuable tool in rational drug design, a process that relies on understanding the three-dimensional structure of biological targets. nih.gov Computational methods like molecular docking are frequently used to predict how thiophene derivatives will bind to the active sites of proteins such as kinases and enzymes. techscience.comresearchgate.net

Structure-activity relationship (SAR) studies are essential in optimizing the therapeutic potential of these compounds. nih.govtandfonline.com These studies explore how modifying the chemical structure of the thiophene derivative—for instance, by adding or changing substituent groups—affects its biological activity. nih.gov For example, SAR studies have shown that the nature and position of substitutions on the thiophene ring significantly impact anticancer and anti-inflammatory efficacy. nih.govnih.gov The sulfur atom in the thiophene ring can form hydrogen bonds, enhancing drug-receptor interactions, and the ring's aromatic nature contributes to binding with biological targets. nih.gov This allows medicinal chemists to fine-tune molecules for improved potency, selectivity, and metabolic stability. nih.govresearchgate.net

Prodrug Design Strategies Incorporating Isocyanate or Thiophene Scaffolds

Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy is used to overcome issues like poor solubility or high toxicity. acs.org Both the isocyanate and thiophene components have relevance in prodrug design.

The isocyanate group is highly reactive and can be generated from a prodrug to covalently modify target proteins. acs.orgnih.gov Some anticancer prodrugs are designed to release a reactive isocyanate species, which can inhibit enzymes crucial for cell survival. nih.govresearchgate.net However, this high reactivity also poses challenges due to potential non-specific binding. nih.gov Carbamate-based prodrugs can be designed to release an isocyanate intermediate, which then cyclizes to release the active drug, a mechanism that can potentially reduce off-target toxicity. nih.gov

More commonly, the thiophene scaffold itself is incorporated into drug candidates to improve their pharmacokinetic properties. researchgate.netacs.org Thiophene can serve as a bioisostere of a phenyl group, a substitution that can alter a drug's metabolism, solubility, and bioavailability. nih.gov For instance, some thiophene-containing drugs have been withdrawn due to toxicity arising from metabolic bioactivation of the thiophene ring, highlighting the importance of careful design. acs.org Conversely, this property can be exploited; for example, albumin nanoparticles have been used to deliver poorly soluble thiophene derivatives, enhancing their bioavailability and reducing side effects for cancer therapy. mdpi.com

Contributions to Materials Science and Polymer Chemistry

Integration of Methyl 3-isocyanatothiophene-2-carboxylate into Polymeric Architectures

The isocyanate group (-N=C=O) on the this compound molecule is highly reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is the cornerstone of its integration into various polymer structures, most notably polyurethanes and polyureas. The reaction of the isocyanate with a diol or polyol results in the formation of a polyurethane, a versatile class of polymers with a wide range of applications.

The incorporation of the thiophene (B33073) ring into the polymer backbone is of particular significance. Thiophene-containing polymers are known for their electrochemical properties and have been extensively researched for applications in organic electronics. The resulting polymeric architecture would feature a repeating unit containing the thiophene moiety, which can influence the final properties of the material.

A hypothetical polymerization reaction to form a polyurethane is illustrated below:

Hypothetical Polyurethane Synthesis

| Reactant A | Reactant B | Resulting Polymer Segment |

|---|---|---|

| This compound | Diol (e.g., Ethylene Glycol) | -[C(=O)NH-R-NHC(=O)O-R'-O]- |

Development of Novel Functional Materials with Tailored Properties

The synthesis of polymers using this compound allows for the development of functional materials where properties can be tailored by carefully selecting the co-monomers. The thiophene unit imparts potential for electrical conductivity or semi-conductivity, a desirable characteristic for applications in electronic devices.

The properties of these novel materials would be a hybrid of the characteristics derived from the polyurethane or polyurea backbone and the embedded thiophene units. For instance, the polyurethane component could provide flexibility, toughness, and abrasion resistance, while the thiophene units could offer electroactive and optical properties.

Potential Properties of Thiophene-Containing Polymers

| Property | Origin | Potential Advantage |

|---|---|---|

| Electrical Conductivity | Thiophene Ring | Use in antistatic coatings, sensors, and organic electronics. |

| Thermal Stability | Aromatic Thiophene Ring & Urethane (B1682113) Linkages | Suitability for applications requiring high-temperature resistance. |

| Chemical Resistance | Polyurethane Backbone | Durability in harsh chemical environments. |

Research in Advanced Materials Applications (e.g., negative electrode plates)

A significant area of research for thiophene-based polymers is in energy storage devices, particularly as components of batteries. While direct research on polymers from this compound for battery applications is limited, the broader class of thiophene-containing polymers has been investigated for use as negative electrode (anode) materials in lithium-ion batteries.

Polythiophene and its derivatives are considered promising anode materials for next-generation lithium-ion batteries. rsc.org The introduction of electron-withdrawing or electron-donating groups onto the thiophene ring can modulate the electronic properties of the resulting polymer, which in turn affects its performance as an electrode. For example, creating donor-acceptor structures within the polymer can lead to narrow band gaps and high conductivity. rsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Methyl 3-isocyanatothiophene-2-carboxylate." Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals reveal the connectivity of the molecule. The protons on the thiophene (B33073) ring are expected to appear in the aromatic region of the spectrum. The methyl protons of the ester group will present as a singlet, with its chemical shift influenced by the neighboring carbonyl group.

¹³C NMR spectroscopy complements the proton data by providing the number of distinct carbon environments and their electronic nature. libretexts.orglibretexts.org The carbon atoms of the thiophene ring, the carbonyl group, the isocyanate group, and the methyl group will each resonate at characteristic chemical shifts. libretexts.orglibretexts.org For instance, carbonyl carbons are typically found at the low-field end of the spectrum (160-220 ppm). libretexts.org The standard for defining 0 ppm in both ¹H and ¹³C NMR is tetramethylsilane (B1202638) (TMS). libretexts.org

A detailed analysis of NMR data for related thiophene structures, such as methyl thiophene-2-carboxylate (B1233283), can provide insights into the expected spectral features of "this compound". strath.ac.ukchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiophene-H | 7.0 - 8.0 | Multiplet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 160 - 170 |

| Thiophene-C | 120 - 140 |

| N=C=O (Isocyanate) | 120 - 130 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "this compound." These vibrational spectroscopy methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound is expected to show a strong absorption band for the isocyanate group (-N=C=O) in the region of 2270-2240 cm⁻¹. The carbonyl group (C=O) of the ester will exhibit a characteristic stretching vibration between 1730 and 1715 cm⁻¹. The C-O stretching of the ester and the vibrations associated with the thiophene ring will also be present.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong in the IR, the isocyanate group may show a weaker Raman signal. Conversely, the C=C and C-S bonds of the thiophene ring are expected to produce strong Raman scattering. Studies on similar compounds like methoxycarbonyl isocyanate have shown the utility of both techniques in identifying rotational isomers. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2270 - 2240 |

| Ester (C=O) | Stretch | 1730 - 1715 |

| Thiophene Ring | C=C Stretch | 1600 - 1475 |

| Ester (C-O) | Stretch | 1300 - 1000 |

Mass Spectrometry (MS) in Compound Identification, Purity Assessment, and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of "this compound" and to gain structural information through the analysis of its fragmentation patterns. libretexts.org The molecular ion peak [M]⁺ would confirm the molecular formula of C₇H₅NO₃S. sigmaaldrich.com

Electron ionization (EI) is a common method that can lead to predictable fragmentation of the molecule. libretexts.org For "this compound," expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or the isocyanate group (-NCO). nih.govmiamioh.edu The fragmentation pattern of related compounds like methyl salicylate (B1505791) shows the loss of the methoxy group as a key fragmentation. docbrown.info This data is invaluable for confirming the compound's identity and assessing its purity.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z Value | Possible Fragment Lost |

|---|---|---|

| [M]⁺ | 183.00 | - |

| [M - OCH₃]⁺ | 152.00 | OCH₃ |

| [M - COOCH₃]⁺ | 124.00 | COOCH₃ |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

While a crystal structure for the title compound is not publicly available, analysis of similar structures, like methyl 3-aminothiophene-2-carboxylate, reveals that the thiophene ring is planar. mdpi.com In the solid state, intermolecular interactions such as hydrogen bonds and van der Waals forces play a significant role in the crystal packing. mdpi.com For "this compound," the isocyanate and ester functionalities would likely influence the packing arrangement through dipole-dipole interactions.

Advanced Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Advanced chromatographic techniques are essential for the separation, purification, and quantitative analysis of "this compound." High-Performance Liquid Chromatography (HPLC) is a versatile method for separating the compound from reaction mixtures and for assessing its purity. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds. Given the likely volatility of "this compound," GC could be used for its separation and identification. The retention time in GC would be a characteristic property of the compound under specific analytical conditions. The use of GC-MS on a related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, demonstrates its utility in the analysis of thiophene derivatives. nih.gov

These chromatographic methods are not only crucial for ensuring the purity of the compound for further studies but also for monitoring the progress of reactions in which it is a reactant or product.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

| Methyl thiophene-2-carboxylate |

| Methoxycarbonyl isocyanate |

| Methyl salicylate |

| Methyl 3-aminothiophene-2-carboxylate |

| Acetonitrile |

| Methanol |

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Emerging Synthetic Methodologies for Enhanced Efficiency

The synthesis of thiophene (B33073) derivatives has traditionally relied on established methods like the Paal-Knorr, Gewald, Fiesselmann, and Hinsberg syntheses. nih.govrsc.org However, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic routes. For a specialized compound like Methyl 3-isocyanatothiophene-2-carboxylate, these advancements are crucial for enabling broader application.

Emerging strategies that could enhance the efficiency of its synthesis or the creation of its derivatives include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques employing catalysts like palladium, copper, indium, and rhodium have revolutionized the synthesis of complex thiophene derivatives. nih.govorganic-chemistry.org These methods offer high regioselectivity and can accommodate a wide range of functional groups, which is essential for creating a library of derivatives from the parent compound. nih.gov For instance, palladium-catalyzed direct C-H arylation allows for the coupling of aryl halides with thiophenes bearing various substituents. organic-chemistry.org

Metal-Free Approaches: To align with the principles of green chemistry, metal-free synthetic methodologies are gaining traction. nih.gov These approaches, which might use elemental sulfur or potassium sulfide (B99878) as the sulfur source, minimize metal toxicity and waste. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction times, improve yields, and enhance safety and scalability compared to traditional batch processing. Microwave-assisted Paal-Knorr condensation, for example, has proven effective for creating thiophenes from 1,4-diketones. organic-chemistry.org

Sustainable "On-Water" Synthesis: Recent developments have shown that the reaction of isocyanates with amines to form ureas can be performed efficiently on water, eliminating the need for toxic organic solvents. organic-chemistry.org This sustainable process is rapid, chemoselective, and allows for simple product isolation, representing a green alternative for derivatizing the isocyanate group of this compound. organic-chemistry.org

These innovative synthetic methods promise to make this compound and its derivatives more accessible, paving the way for extensive research into their properties and applications.

Identification of Novel Biological Applications and Therapeutic Potentials

The thiophene ring is a well-established pharmacophore present in numerous commercially available drugs, valued for its ability to serve as a bio-isosteric replacement for phenyl rings and to enhance drug-receptor interactions through its sulfur atom. nih.govnih.gov Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. rsc.orgnih.govmdpi.comresearchgate.net The isocyanate group, while highly reactive, is a key component in the synthesis of polyurethanes used in medical devices and can be transformed into ureas and carbamates, many of which possess therapeutic properties. nih.govresearchgate.net

Future research on this compound could focus on synthesizing derivatives and screening them for a range of therapeutic activities.

Table 1: Potential Therapeutic Applications of Thiophene-Based Compounds

| Therapeutic Area | Target/Mechanism | Example or Rationale | Citation(s) |

| Anticancer | Tubulin Polymerization Inhibition | Thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent. | mdpi.com |

| Kinase Inhibition | Thiophene-2-carboxamides have shown cytotoxicity against various cancer cell lines, potentially via PTP1B inhibition. | mdpi.com | |

| Apoptosis Induction | 2-bromo-5-substituted thiophenes demonstrated selective anticancer activity through caspase activation and Bcl-2 suppression. | mdpi.com | |

| Antimicrobial | Broad-Spectrum Activity | Thiophene derivatives have been synthesized and shown to have activity against bacterial strains like E. coli and S. aureus. | nih.gov |

| Anti-inflammatory | Enzyme Inhibition | Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea act as anti-inflammatory agents. | nih.gov |

| Antiviral | Viral Entry Inhibition | A series of thiophene derivatives were identified as potent and blood-brain barrier-permeable inhibitors of Ebola virus entry. | acs.org |

| Neurological Disorders | Serotonin (B10506) Antagonism | A thiophene derivative has been investigated as a serotonin antagonist for potential use in Alzheimer's disease treatment. | nih.gov |

Given the established anticancer potential of thieno[3,2-b]pyridine-2-carboxylate derivatives, a structurally related class, there is a strong rationale for investigating this compound derivatives against various cancer cell lines, such as triple-negative breast cancer. nih.gov The isocyanate handle provides a direct route to synthesize thiophene-urea or thiophene-carboxamide scaffolds, which have emerged as promising anticancer agents. mdpi.commdpi.com

Innovation in Advanced Materials Development Leveraging Isocyanate and Thiophene Chemistry

The combination of a thiophene ring and an isocyanate group in one molecule presents unique opportunities for the development of novel polymers and advanced materials. Thiophene-based polymers, like polythiophene, are renowned for their semiconductor and fluorescent properties, making them central to the fields of organic electronics and optoelectronics. bohrium.comresearchgate.net Isocyanates are the fundamental building blocks for polyurethanes, a versatile class of polymers used in everything from foams and elastomers to coatings and adhesives. nih.govosha.govwikipedia.org

Future research can leverage the dual functionality of this compound to create innovative materials:

Conducting Polyurethanes: By reacting the isocyanate group to form polyurethane linkages while subsequently polymerizing the thiophene ring (or vice versa), it may be possible to create novel polymers that integrate the conductivity of polythiophene with the desirable mechanical properties of polyurethanes, such as flexibility and durability.

Functionalizable Polymers: The aldehyde functionality, a close chemical relative of the carboxylate group, has been introduced into thiophene-based polymers to create materials with strong surface adhesion and a reactive site for further modification. acs.org Similarly, the ester and isocyanate groups on this compound can be used as handles to graft specific molecules onto a polymer backbone, creating materials for sensors, drug delivery systems, or specialized coatings. nih.gov

High-Performance Copolyesters: Thiophene-containing copolyesters have shown promise as bio-based and biodegradable alternatives to traditional plastics like PET, exhibiting high tensile strength, toughness, and favorable thermal properties. mdpi.com The isocyanate group could be used to create polyester-urethane copolymers, further tuning the material's properties for specific applications.

Polythiourethanes: The reaction between thiols and isocyanates produces polythiourethanes. researchgate.net Derivatives of this compound could be incorporated into such polymers to introduce the electronic properties of the thiophene ring, potentially leading to new materials for flexible electronics or sensors. researchgate.net

The development of such materials is a highly interdisciplinary endeavor, merging organic synthesis with polymer chemistry and materials science to create the next generation of functional materials. bohrium.comcnr.it

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The traditional trial-and-error approach to discovering new molecules and materials is time-consuming and resource-intensive. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process by enabling rapid screening, property prediction, and reaction optimization. northwestern.eduazom.com This data-driven paradigm is particularly well-suited to exploring the vast chemical space accessible from a versatile building block like this compound.

Future interdisciplinary opportunities include:

Reaction Outcome Prediction: Chemical reactions are complex, and predicting their outcomes with high accuracy is a significant challenge. chemeurope.comdartmouth.edu ML models, trained on vast databases of documented reactions, can now predict the products, yields, and optimal conditions for new transformations with increasing reliability. chemai.iorjptonline.orgchemcopilot.com This can be applied to forecast the results of reactions involving the isocyanate or thiophene moieties, streamlining the synthesis of new derivatives. chemeurope.com

Virtual Screening and Drug Discovery: In medicinal chemistry, computational approaches are used to identify and optimize lead compounds. nih.gov ML models can predict the biological activity and pharmacokinetic properties of virtual libraries of compounds derived from this compound, helping to prioritize which candidates to synthesize and test, thus accelerating the drug discovery pipeline. nih.govmdpi.com

Novel Materials Discovery: AI is being used to guide the synthesis of novel materials with targeted properties. northwestern.eduinnovations-report.com By training algorithms on datasets that link chemical structures to material properties, researchers can have the model predict new compositions that have never been made before. northwestern.edu This approach could be used to design new thiophene-based polymers with specific electronic, optical, or mechanical characteristics, accelerating innovation in materials science. nih.govazom.com

Computational Chemistry Integration: ML can augment traditional computational chemistry methods like Density Functional Theory (DFT). nih.govresearchgate.netresearchgate.net While DFT calculations are powerful, they can be computationally expensive. azom.com ML models can be trained on DFT data to rapidly predict properties like electronic structure, HOMO-LUMO gaps, and molecular geometry for a large number of candidate molecules, enabling high-throughput computational screening before committing to more intensive calculations or experiments. researchgate.netrsc.org

Table 2: Application of AI/ML in Chemical Research

| AI/ML Application | Description | Relevance to this compound | Citation(s) |

| Reaction Prediction | Algorithms predict the outcome (products, yield, selectivity) of a chemical reaction based on reactants and conditions. | Accelerates the design of synthetic routes for novel derivatives by predicting the success of reactions involving the isocyanate or thiophene ring. | chemeurope.comchemai.iorjptonline.org |

| Materials Discovery | Models trained on materials data predict novel compositions with desired physical or chemical properties. | Guides the design of new polymers and materials by predicting properties like conductivity, bandgap, or thermal stability. | nih.govnorthwestern.eduinnovations-report.com |

| Virtual Screening | Computational filtering of large compound libraries to identify molecules with high potential for biological activity. | Rapidly identifies promising therapeutic candidates from a virtual library of derivatives for anticancer or antimicrobial screening. | nih.gov |

| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity or physical properties. | Develops predictive models for the toxicity, efficacy, or material performance of new thiophene-isocyanate derivatives. | nih.gov |

By embracing these computational tools, researchers can more effectively navigate the complexities of chemical synthesis and materials design, unlocking the full potential of this compound in a fraction of the time required by traditional methods. innovations-report.comfrontiersin.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-isocyanatothiophene-2-carboxylate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling reactions using carbodiimide-based catalysts. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed to activate carboxylic acid intermediates (e.g., 2-thiophenecarboxylic acid derivatives) for subsequent isocyanate formation. Intermediate characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm functional group integrity and reaction progress. High-performance liquid chromatography (HPLC) ensures intermediate purity (>95%) before proceeding to the final step .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl ester at δ ~3.8 ppm, isocyanate protons absent due to reactivity). ¹³C NMR confirms carbonyl groups (e.g., ester C=O at ~165 ppm, isocyanate C=O at ~125 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity using a gradient elution (e.g., methanol/water) .

- Infrared (IR) Spectroscopy : Validates the presence of isocyanate (N=C=O stretch at ~2270 cm⁻¹) and ester carbonyl (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Software Tools : Use SHELX (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps, especially for reactive isocyanate groups prone to hydrolysis. Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding interactions, critical for validating supramolecular arrangements .

- Data Validation : Cross-reference torsion angles and puckering coordinates (via Cremer-Pople parameters) to detect conformational discrepancies in thiophene rings .

Q. What are the emerging applications of this compound in drug discovery and material science?

- Methodological Answer :

- Drug Discovery : The compound serves as a scaffold for bioactive molecules targeting protein-tyrosine phosphatase 1B (PTP1B), a key enzyme in diabetes and obesity. Its isocyanate group enables covalent modification of enzyme active sites .

- Material Science : The thiophene core facilitates π-conjugation in organic semiconductors. Reactivity with amines or alcohols allows tuning of electronic properties in polymers .

Q. How can accidental isothiocyanate contamination be addressed during synthesis?

- Methodological Answer :

- Analytical Differentiation : Monitor IR spectra for thiocyanate (C≡N stretch at ~2100 cm⁻¹) versus isocyanate (N=C=O at ~2270 cm⁻¹).

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate isothiocyanate byproducts (e.g., Methyl 3-isothiocyanatothiophene-2-carboxylate, CAS 81321-10-0) from the target compound .

Q. What computational approaches are suitable for predicting the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the isocyanate group’s LUMO energy indicates susceptibility to amine nucleophiles.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics .

Q. How does the reactivity of this compound compare to other thiophene-based esters?

- Methodological Answer :

- Comparative Studies : Reactivity assays with trifluoromethyl (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) or nitro-substituted analogs demonstrate enhanced electrophilicity due to electron-withdrawing groups. Kinetic studies (UV-Vis monitoring) quantify reaction rates with nucleophiles like amines .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.